N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-7-13-20(14-8-16)27-21(24-25-26-27)15-23-22(28)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQSCAQDJJJZFCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl backbone with a carboxamide group and a tetrazole moiety, which is known for enhancing biological activity through various mechanisms. The molecular formula is CHNO, and its molecular weight is approximately 306.36 g/mol.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrazole have shown effectiveness against various cancer cell lines:
- HeLa Cells : A study reported that analogs of tetrazole inhibited the proliferation of HeLa cells by over 50% at certain concentrations, indicating potential as an anticancer agent .
- Mechanism : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the MAPK pathway .
Anti-inflammatory Effects
Compounds containing tetrazole rings have been associated with anti-inflammatory effects. For example:
- Inhibition of TNF-a Release : Similar compounds have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-a), a cytokine involved in systemic inflammation .
- Case Study : In vivo studies showed that specific derivatives reduced inflammation markers in animal models, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of this compound may involve several mechanisms:
- Kinase Inhibition : Compounds with similar structures have been identified as inhibitors of kinases such as MK2, which plays a crucial role in inflammatory signaling pathways .
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) .
Research Findings
Comparison with Similar Compounds
Chemical Structure :
- Core structure : A [1,1'-biphenyl]-4-carboxamide backbone.
- Substituents : A methyl group bridges the carboxamide nitrogen to a 1H-tetrazol-5-yl ring, which is further substituted with a para-tolyl (p-tolyl) group.
- Molecular formula: Not explicitly provided in evidence, but inferred as C₂₃H₂₀N₆O based on structural analysis.
The tetrazole ring and biphenyl system are critical motifs in ARBs for binding to the AT₁ receptor .
Comparison with Structurally Similar Compounds
Valsartan (N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine)
- Key Structural Differences: Valsartan features an L-valine-derived pentanoyl group and a free tetrazole ring at the biphenyl-2′-position. The target compound replaces the valine moiety with a methyl-p-tolyl-tetrazole group.
- Pharmacokinetics: Valsartan’s molecular weight is 435.5 g/mol (C₂₄H₂₉N₅O₃), with high oral bioavailability due to its zwitterionic nature .
- Synthesis :
| Parameter | Target Compound | Valsartan |
|---|---|---|
| Molecular Weight | ~400-450 g/mol (estimated) | 435.5 g/mol |
| Key Substituents | p-Tolyl-tetrazole | L-Valine-pentanoyl |
| Pharmacological Class | Hypothetical ARB | Angiotensin II Antagonist |
| Bioavailability Insights | Likely lipophilic | High due to zwitterion |
Losartan (1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methanol)
- Key Structural Differences: Losartan contains an imidazole methanol group instead of a carboxamide. The tetrazole is at the biphenyl-2′-position, similar to valsartan but distinct from the target compound’s methyl-linked tetrazole.
- Activity :
Irbesartan (1-Pentanoylamino-N-[[2′-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]cyclopentanecarboxamide)
- Key Structural Differences :
- Irbesartan incorporates a cyclopentane carboxamide core, whereas the target compound uses a biphenyl carboxamide.
- Both share a tetrazole ring but differ in substituent positioning.
- Synthetic Complexity :
N-Cyclooctyl-[1,1′-biphenyl]-4-carboxamide (7)
- Key Structural Differences :
- Lacks the tetrazole ring, featuring a cyclooctyl group instead.
- Pharmacological Implications :
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
